molecular formula C22H23N3O9 B11602485 3'-Ethyl 5'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Ethyl 5'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11602485
M. Wt: 473.4 g/mol
InChI Key: FXNNOKZJDGDDJJ-UHFFFAOYSA-N
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Description

3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound with a unique spiro structure. This compound features multiple functional groups, including amino, oxo, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyran rings, followed by the introduction of the spiro linkage. Key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyran Ring: This involves the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, under basic or acidic conditions.

    Spiro Linkage Formation: The indole and pyran rings are then linked through a spiro carbon, often using a nucleophilic substitution reaction.

    Functional Group Introduction: The amino, oxo, and carboxylate groups are introduced through various functionalization reactions, such as amination, oxidation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with various molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-hydroxyethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-ethoxyethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H23N3O9

Molecular Weight

473.4 g/mol

IUPAC Name

3-O'-ethyl 5-O'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C22H23N3O9/c1-4-33-20(29)17-18(24)34-13(9-15(27)31-2)16(19(28)32-3)22(17)11-7-5-6-8-12(11)25(21(22)30)10-14(23)26/h5-8H,4,9-10,24H2,1-3H3,(H2,23,26)

InChI Key

FXNNOKZJDGDDJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)N)C(=O)OC)CC(=O)OC)N

Origin of Product

United States

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